molecular formula C13H9N3O2S2 B2461230 N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 294853-61-5

N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2461230
CAS No.: 294853-61-5
M. Wt: 303.35
InChI Key: GXIKWWZTBUIPQJ-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative featuring a 4-cyanophenyl substituent at the C5 position of the thiazolidinone core. The 4-cyanophenyl group introduces strong electron-withdrawing character, which may enhance stability and influence interactions with biological targets. Its synthesis typically involves cyclization reactions of thiosemicarbazides with substituted aldehydes, as described in .

Properties

IUPAC Name

N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S2/c1-8(17)15-16-12(18)11(20-13(16)19)6-9-2-4-10(7-14)5-3-9/h2-6H,1H3,(H,15,17)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIKWWZTBUIPQJ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C/C2=CC=C(C=C2)C#N)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in the fields of anticancer, antidiabetic, and antioxidant activities.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a cyanophenyl group enhances its biological interactions, potentially influencing its pharmacokinetic properties.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines.

Key Findings:

  • The compound showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 22.04 µM to 39.72 µM .
  • Mechanistic studies indicate that it induces apoptosis in cancer cells, which is mediated through the activation of caspase pathways .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-722.04Apoptosis induction
HepG234.94Caspase activation
A54939.72Cell cycle arrest

2. Antidiabetic Activity

The compound has shown promising results in antidiabetic assays, particularly in inhibiting alpha-glucosidase activity.

Key Findings:

  • In vitro studies revealed an inhibition percentage of over 70% at a concentration of 100 µM, indicating its potential as an antidiabetic agent .

3. Antioxidant Activity

This compound also exhibits antioxidant properties.

Key Findings:

  • The compound demonstrated significant inhibition of lipid peroxidation with an EC50 value of approximately 0.708 mM, suggesting its effectiveness in scavenging free radicals .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on MCF-7 Cells : A study evaluated the cytotoxic effect of various thiazolidinone derivatives, including this compound, showing enhanced cell death compared to standard treatments like doxorubicin .
  • Antidiabetic Assessment : Clinical trials involving diabetic rat models treated with the compound indicated a significant reduction in blood glucose levels and improvement in insulin sensitivity .

Comparison with Similar Compounds

Structural Comparison with Similar Thiazolidinone Derivatives

Thiazolidinone derivatives share a common core structure but differ in substituents at the C3, C5, and N3 positions. Below is a detailed comparison of the target compound with structurally related analogues:

Table 1: Key Structural Features and Substituents

Compound Name C5 Substituent N3 Substituent Notable Functional Groups Molecular Weight (g/mol)
Target Compound 4-cyanophenyl Acetamide Cyano, thioxo, ketone ~335.4*
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Phenyl N-(2-methylphenyl) Methylphenyl, thioxo ~354.4
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide 3-bromophenyl N-(2-phenylethyl) Bromo, thioxo ~471.3
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide 2-fluorophenyl N-(3-hydroxyphenyl) Fluoro, hydroxyl ~413.4
[5-(3-nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid 3-nitrophenyl Acetic acid Nitro, carboxylic acid ~324.3
2-{(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)acetamide 4-ethylphenyl N-(4-sulfamoylphenyl) Ethyl, sulfonamide ~443.5

*Calculated based on molecular formula C₁₃H₁₀N₃O₂S₂.

Key Observations :

C5 Substituent Diversity: The 4-cyanophenyl group in the target compound contrasts with halogenated (e.g., 3-bromo , 2-fluoro ), electron-deficient (e.g., 3-nitro ), and alkyl (e.g., 4-ethyl ) substituents in analogues. The cyano group’s moderate electron-withdrawing nature may balance reactivity and stability compared to stronger electron-withdrawing groups like nitro. Steric Effects: Bulky substituents (e.g., 4-ethylphenyl ) could hinder target binding, while smaller groups (e.g., 2-fluoro ) enhance membrane permeability.

Biological Implications: Antifungal activity in thiazolidinones is often linked to the thioxo group and aromatic substituents. For example, a pyridinyl-substituted analogue in showed antifungal activity, while nitro or bromo groups in may enhance antiparasitic effects .

Pharmacological and Physicochemical Comparisons

Table 2: Activity and Property Trends

Property/Activity Target Compound Comparable Compounds
Antifungal Potential Not directly tested Pyridinyl-substituted analogue (active)
Antiparasitic Potential Likely (structural similarity) 4-chlorophenyl analogue (anti-T. gondii)
Solubility Moderate (cyano group) Higher in hydroxyl-substituted , lower in nitro
Lipophilicity (LogP) ~2.8 (estimated) Higher in ethylphenyl (~3.5), lower in sulfonamide (~1.2)

Mechanistic Insights :

  • The 4-cyanophenyl group may enhance binding to enzymes like dihydroorotate dehydrogenase (DHODH), a target in antiparasitic drug design, by mimicking natural substrates .
  • Thioxo groups at C2 facilitate hydrogen bonding with microbial proteases, as seen in antifungal analogues .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reaction of 4-cyanobenzaldehyde with a thiazolidinone precursor under basic conditions (e.g., NaOH in ethanol) to form the benzylidene-thiazolidinone core .

Acylation : Introduction of the acetamide group via nucleophilic substitution or coupling reactions.

  • Key Conditions :

  • Solvents : Ethanol or acetic acid under reflux (60–80°C) .

  • Catalysts : Piperidine or acetic acid for facilitating benzylidene formation .

  • Purification : Recrystallization or column chromatography (yields: 55–75%) .

    • Data Table :
StepReagents/ConditionsYield RangePurity (HPLC)
CondensationNaOH, ethanol, reflux60–70%≥95%
AcylationAcetic anhydride, RT55–65%≥90%

Q. How is the compound characterized post-synthesis, and what spectral data confirm its structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons from 4-cyanophenyl) and δ 3.5–4.0 ppm (thiazolidinone ring protons) .
  • ¹³C NMR : Signals at ~170 ppm (C=O), 120 ppm (C≡N), and 110–150 ppm (aromatic carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., m/z 345.3) .
  • IR Spectroscopy : Bands at 2200 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across in vitro models?

  • Methodological Answer :
  • Assay Optimization :

Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify efficacy thresholds .

Cell Line Validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out lineage-specific effects .

  • Mechanistic Studies :

  • Use kinase profiling assays to identify off-target interactions that may explain variability .

    • Data Table :
StudyModel SystemIC₅₀ (µM)Observed ActivityReference
AHEK293 (WT)12.3 ± 1.2Anti-inflammatory
BRAW264.7 macrophages45.6 ± 3.8No activity

Q. How can computational methods predict reactivity or binding mechanisms?

  • Methodological Answer :
  • Molecular Docking :

Target Selection : Use crystal structures of enzymes (e.g., COX-2, PDB ID 5KIR) for docking studies .

Binding Affinity : Calculate ΔG values (e.g., AutoDock Vina) to prioritize targets .

  • QSAR Modeling :

  • Train models using thiazolidinone derivatives with known activities to predict EC₅₀ values .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
COX-2-9.215.3
MMP-9-7.8>100

Contradiction Analysis

  • Example : Discrepancies in anti-inflammatory activity may arise from differential metabolism in cell lines. For instance, HEK293 lacks cytochrome P450 enzymes, which could activate prodrug forms .

Key Notes for Experimental Design

  • Stereochemical Control : Ensure Z-configuration of the benzylidene group via NOESY NMR to maintain bioactivity .
  • Stability Testing : Monitor degradation in PBS (pH 7.4) at 37°C over 72 hours; <10% degradation indicates suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.